

A Technical Guide to the Discovery and History of Periodic Acid

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Compound of Interest		
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This in-depth guide explores the seminal discoveries and historical development of periodic acid, a significant oxidizing agent in organic chemistry and histology. The document outlines the initial discovery, the elucidation of its properties, and the development of its key applications, providing detailed experimental protocols from foundational publications.

The Discovery of Periodic Acid (1833)

Periodic acid was first discovered in 1833 by the German chemists Heinrich Gustav Magnus and C. F. Ammermüller.[1][2][3] Their work, published in Annalen der Physik und Chemie, detailed the synthesis of a new oxygen-containing iodine acid, which they named "Ueberjodsäure" (per-iodic acid).[4] This discovery marked the identification of iodine in its highest oxidation state, +7.

Original Experimental Protocol for the Synthesis of Periodic Acid

The initial synthesis of periodic acid by Magnus and Ammermüller involved the reaction of silver periodate with water. The silver periodate was prepared by reacting sodium periodate with silver nitrate. While the full, detailed protocol from the original 1833 publication is not readily available in modern digital archives, the fundamental steps derived from historical accounts are as follows:



Materials:

- Iodine
- Sodium hydroxide
- Chlorine gas
- Silver nitrate
- · Distilled water

Procedure:

- Preparation of Sodium Periodate: An alkaline solution of sodium iodate was first prepared by reacting iodine with a concentrated solution of sodium hydroxide. Chlorine gas was then passed through this hot solution to oxidize the iodate to periodate. The less soluble sodium periodate would precipitate upon cooling.
- Preparation of Silver Periodate: The sodium periodate was dissolved in hot water and treated with a solution of silver nitrate. This resulted in the precipitation of sparingly soluble silver periodate.
- Formation of Periodic Acid: The silver periodate precipitate was thoroughly washed and then suspended in water. The suspension was likely agitated or heated to facilitate the reaction of silver periodate with water, yielding periodic acid in solution and a precipitate of silver oxide.
- Isolation of Periodic Acid: The solution was filtered to remove the silver oxide. The resulting
 aqueous solution of periodic acid was then concentrated by gentle heating to crystallize the
 acid.

Note: This reconstructed protocol is based on the general chemical knowledge and common laboratory practices of the era, as the specific quantities and reaction conditions from the original 1833 paper are not available in the searched resources.

Forms of Periodic Acid



Periodic acid exists in two main forms: **orthoperiodic acid** (H₅IO₆) and metaperiodic acid (HIO₄).[1][5] **Orthoperiodic acid** is the form that crystallizes from aqueous solutions and is a weak acid. Heating **orthoperiodic acid** under vacuum results in its dehydration to form metaperiodic acid.

Property	Orthoperiodic Acid (H5IO6)	Metaperiodic Acid (HIO4)
Molar Mass (g/mol)	227.94	191.91
Appearance	Colorless crystals	Colorless crystals
Structure	Octahedral IO65- core	Tetrahedral IO ₄ - core
Dehydration Temperature	~100 °C (under vacuum)	-

The Malaprade Reaction (1928)

A pivotal moment in the application of periodic acid in organic chemistry was the discovery of the Malaprade reaction in 1928 by the French chemist Léon Malaprade.[6][7][8][9] He reported that periodic acid could selectively cleave the carbon-carbon bond of vicinal diols (1,2-diols) to form two carbonyl compounds (aldehydes or ketones).[6][8] This reaction proved to be immensely valuable for the structural elucidation of carbohydrates and other polyalcohols.[1]

Experimental Protocol for the Oxidation of Polyalcohols

Malaprade's 1928 publication in the Bulletin de la Société Chimique de France outlined the reaction of periodic acid with various polyalcohols. The following is a generalized protocol based on his work:

Materials:

- Polyol (e.g., ethylene glycol, glycerol)
- Periodic acid solution (of known concentration)
- Sodium bicarbonate
- Arsenious acid solution (standardized)

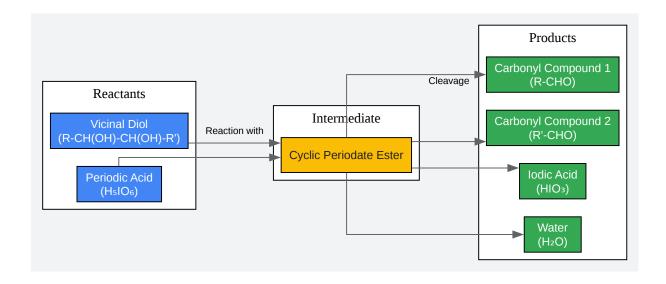


Iodine indicator

Procedure:

- An aqueous solution of the polyol was prepared.
- A measured excess of the standard periodic acid solution was added to the polyol solution.
- The reaction mixture was allowed to stand at room temperature for a period sufficient for the oxidation to complete. The time required would vary depending on the specific polyol.
- The solution was then neutralized with sodium bicarbonate.
- The unreacted periodic acid was determined by titration with a standardized solution of arsenious acid, using an iodine-based indicator to detect the endpoint. The consumption of periodic acid could then be correlated to the amount of polyol that had reacted.

Note: This protocol is a general representation of the titrimetric method used in Malaprade's early work. Specific quantitative data from the 1928 paper, such as reaction times and molar equivalents for different polyols, are not available in the searched resources.



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Caption: The signaling pathway of the Malaprade reaction.

The Periodic Acid-Schiff (PAS) Stain (1946)

The utility of periodic acid extended into the field of histochemistry with the development of the Periodic acid-Schiff (PAS) stain by J. F. A. McManus in 1946.[10] This staining method is used to detect polysaccharides, such as glycogen, and other carbohydrate-rich macromolecules in tissue sections.

The principle of the PAS stain involves the oxidation of vicinal diols present in carbohydrates by periodic acid to form aldehydes. These aldehydes then react with Schiff's reagent to produce a characteristic magenta color.

Original Experimental Protocol for the PAS Stain

McManus's 1946 publication in Nature provided the foundational method for the PAS stain.

Materials:

- Formalin-fixed tissue sections
- 0.5% aqueous solution of periodic acid
- Schiff's reagent
- Sulphurous acid rinses
- Hematoxylin (for counterstaining)
- Ethanol (for dehydration)
- Xylene (for clearing)
- Mounting medium

Procedure:

 Deparaffinization and Hydration: Paraffin-embedded tissue sections were deparaffinized in xylene and hydrated through a graded series of ethanol to distilled water.

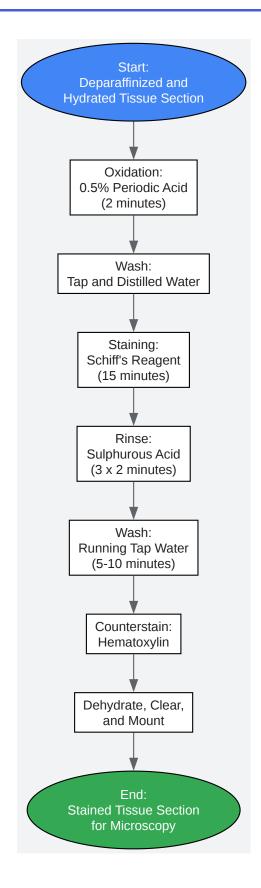






- Oxidation: The slides were immersed in a 0.5% aqueous solution of periodic acid for 2 minutes.
- Washing: The slides were washed in running tap water and then rinsed in distilled water.
- Staining: The slides were placed in Schiff's reagent for 15 minutes at room temperature.
- Rinsing: The slides were rinsed in three changes of sulphurous acid, each for 2 minutes.
- Washing: The slides were washed in running tap water for 5-10 minutes to develop the color.
- Counterstaining: The sections were counterstained with hematoxylin to visualize cell nuclei.
- Dehydration and Mounting: The sections were dehydrated through a graded series of ethanol, cleared in xylene, and mounted with a permanent mounting medium.





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Caption: Experimental workflow for the Periodic Acid-Schiff (PAS) stain.



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